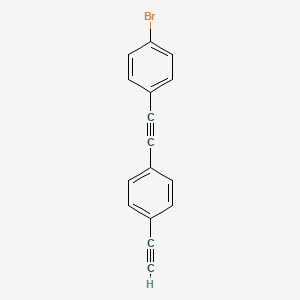
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene is an organic compound with the molecular formula C16H9Br. It is a derivative of benzene, featuring a bromine atom and an ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of 1-bromo-4-iodobenzene with 4-ethynylphenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzene derivatives.
- Coupled products with extended conjugation.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ethynyl group, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the additional ethynylphenyl group, making it less complex and potentially less reactive.
1-Bromo-4-((4-bromophenyl)ethynyl)benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
1-Bromo-4-(phenylethynyl)benzene:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of brominated and ethynyl-substituted benzene derivatives.
Properties
Molecular Formula |
C16H9Br |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H |
InChI Key |
LTEZPBHKAUXYFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















